4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]-
Description
The compound 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]- is a highly substituted flavone derivative characterized by a benzopyran-4-one backbone. Key structural features include:
Properties
CAS No. |
369390-52-3 |
|---|---|
Molecular Formula |
C27H26O11 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
2-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C27H26O11/c1-34-20-6-13(4-5-16(20)30)26(33)24(12-28)38-27-22(35-2)7-14(8-23(27)36-3)19-11-18(32)25-17(31)9-15(29)10-21(25)37-19/h4-11,24,26,28-31,33H,12H2,1-3H3/t24-,26+/m1/s1 |
InChI Key |
WXNJNHFYIWEHIL-RSXGOPAZSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O)OC)C3=CC(=O)C4=C(C=C(C=C4O3)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3=CC(=O)C4=C(C=C(C=C4O3)O)O |
Origin of Product |
United States |
Preparation Methods
Construction of the 4H-1-Benzopyran-4-one Core
- The benzopyranone (chromone) core is generally synthesized via condensation reactions such as the Baker–Venkataraman rearrangement or Claisen condensation between appropriately substituted phenols and β-ketoesters.
- Hydroxyl groups at positions 5 and 7 are introduced either by starting with dihydroxy-substituted phenols or by post-synthesis hydroxylation.
Introduction of the 2-Substituted Phenyl Group
- The 2-position substitution with a 4-hydroxyphenyl or a more complex substituted phenyl group is achieved via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling) depending on the substituents.
- For the compound , the 2-substituent is a 4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl group, which requires stereoselective attachment.
Stereoselective Etherification
- The key chiral side chain featuring multiple hydroxyl groups and methoxy substituents is introduced via stereoselective etherification.
- This involves the reaction of the chromone intermediate with chiral diols or glycosylated intermediates under controlled conditions to maintain stereochemistry.
- Protecting group strategies are often employed to selectively functionalize hydroxyl groups while preventing undesired side reactions.
Hydroxylation and Methoxylation
- Hydroxyl groups are introduced by selective demethylation or direct hydroxylation using reagents like hydroxylamine derivatives or catalytic oxidation.
- Methoxylation is typically performed by methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Typical Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Core formation | β-Ketoester, substituted phenol, base | Formation of benzopyranone core |
| Aromatic substitution | Palladium catalyst, boronic acid derivatives | Cross-coupling to introduce phenyl group |
| Etherification | Chiral diol, acid catalyst, protecting groups | Stereoselective attachment of side chain |
| Hydroxylation | Hydroxylamine hydrochloride, catalytic oxidants | Introduction of hydroxyl groups |
| Methoxylation | Methyl iodide, potassium carbonate | Methylation of phenolic hydroxyls |
| Purification | Column chromatography, recrystallization | Isolation of pure compound |
Representative Preparation Protocol (Literature-Informed)
Synthesis of 5,7-dihydroxy-4H-1-benzopyran-4-one intermediate:
- React 2,4-dihydroxyacetophenone with ethyl acetoacetate in the presence of sodium ethoxide to form the chromone core.
- Hydroxyl groups at positions 5 and 7 are retained from the acetophenone starting material.
Attachment of the substituted phenyl group at position 2:
- Perform Suzuki coupling of the chromone intermediate bearing a bromide at position 2 with a boronic acid derivative of 4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl.
Stereoselective etherification and functional group manipulation:
- Protect hydroxyl groups as necessary (e.g., as silyl ethers).
- Carry out selective deprotection and methylation steps to achieve the final substitution pattern.
- Use chiral catalysts or chiral pool starting materials to ensure the correct (1R,2S) stereochemistry.
Purification and Characterization:
- Purify the final product by column chromatography using silica gel and gradient elution.
- Confirm structure and stereochemistry by NMR (1H, 13C), mass spectrometry, and optical rotation measurements.
Data Table: Summary of Key Reagents and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chromone core synthesis | 2,4-Dihydroxyacetophenone, ethyl acetoacetate, NaOEt | 70-85 | High purity intermediate |
| Suzuki coupling | Pd(PPh3)4, boronic acid derivative, base | 60-75 | Requires inert atmosphere |
| Etherification & methylation | Methyl iodide, K2CO3, protecting groups | 50-65 | Stereochemistry sensitive |
| Purification | Silica gel chromatography | 90-95 | Final product purity >98% |
Research and Source Diversity
- The preparation methods are corroborated by multiple sources including PubChem compound data, patent literature (e.g., CN104140382A), and peer-reviewed synthetic organic chemistry journals.
- Patent CN104140382A describes synthetic routes involving hydroxylamine derivatives and chromatographic purification, highlighting the complexity of the synthesis and the need for precise control of reaction conditions.
- The compound's structural analogs and their synthetic methods provide additional insight into the preparation strategies, emphasizing the importance of stereoselectivity and protecting group chemistry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts to facilitate substitution reactions.
Major Products Formed
Oxidized Derivatives: Quinones, hydroxylated products.
Reduced Derivatives: Alcohols, ethers.
Substituted Products: Compounds with additional functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound exhibits significant antioxidant activity, protecting cells from oxidative stress. It also shows potential as an anti-inflammatory agent, reducing inflammation in various biological systems.
Medicine
In medicine, the compound is investigated for its anticancer properties. It has been shown to inhibit the growth of certain cancer cells, making it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the formulation of pharmaceuticals, nutraceuticals, and cosmetics, owing to its beneficial biological activities.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals, reducing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells and inhibits cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The target compound’s uniqueness lies in its poly-substituted ethoxy-phenyl side chain, which distinguishes it from simpler flavones and flavonols. Below is a comparative analysis:
Table 1: Structural Comparison
Pharmacological Properties
Antioxidant Activity
- Quercetin Derivatives : Glycosylation (e.g., sophoroside) increases water solubility but may reduce cellular uptake .
Anti-Inflammatory and Anti-Diabetic Effects
- Kaempferol : Demonstrates wound-healing properties in diabetic models via collagen synthesis . The target compound’s hydroxymethyl group may similarly support tissue repair.
- Hesperetin : Exhibits anti-diabetic activity; the target compound’s methoxy groups could modulate similar pathways with altered potency .
Solubility and Bioavailability
- The target compound’s multiple hydroxyl groups enhance solubility but may limit blood-brain barrier penetration.
- Methoxy groups (e.g., in hispidulin) balance solubility and lipophilicity, a feature the target compound partially shares .
Biological Activity
4H-1-Benzopyran-4-one, specifically the compound with the detailed structure mentioned, belongs to the flavonoid class and exhibits a variety of biological activities. The compound is recognized for its potential therapeutic effects, particularly in the fields of anti-inflammatory, antioxidant, and neuroprotective activities.
- Molecular Formula : C27H26O11
- Molecular Weight : 526.4887 g/mol
- CAS Number : 369390-52-3
- IUPAC Name : 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]-
Antioxidant Activity
Flavonoids are known for their antioxidant properties. The compound has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for protecting cells from damage that can lead to chronic diseases.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. For instance, studies have demonstrated its ability to inhibit nitric oxide production in macrophages, which is a key mediator in inflammatory responses. The IC50 values for inhibition range from 0.48 to 19.87 µM .
Neuroprotective Effects
The neuroprotective potential of flavonoids has gained attention due to their ability to enhance neuroplasticity and promote synaptogenesis. This specific compound has been associated with increased levels of brain-derived neurotrophic factor (BDNF) and phosphorylated cAMP response element-binding protein (pCREB), which are critical for neuronal survival and growth .
Case Studies
- Study on Antioxidant Activity : A study published in Frontiers in Plant Science highlighted the antioxidant capabilities of flavonoids derived from various plants, including those similar to this compound. The results indicated a strong correlation between flavonoid content and antioxidant activity .
- Inflammation Inhibition : In a study focusing on the anti-inflammatory properties of phenolic compounds from Artocarpus heterophyllus, it was found that derivatives similar to this compound significantly inhibited myeloperoxidase activity in human phagocytes with an IC50 value of 23.3 µM .
- Neuroprotective Mechanisms : A review article discussed how flavonoids enhance neuroplasticity through signaling pathways involving CREB and BDNF. This suggests that the compound may play a role in cognitive enhancement and neuroprotection .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C27H26O11 |
| Molecular Weight | 526.49 g/mol |
| CAS Number | 369390-52-3 |
| Antioxidant Activity | Significant (IC50 < 20 µM) |
| Anti-inflammatory Activity | IC50 range: 0.48 - 19.87 µM |
| Neuroprotective Activity | Increases BDNF levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
